molecular formula C17H23N3O4S B2526233 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide CAS No. 2320680-96-2

4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2526233
CAS No.: 2320680-96-2
M. Wt: 365.45
InChI Key: PCDGBKJUWLOXCH-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide is a synthetic piperazine derivative of significant interest in medicinal chemistry and pre-clinical research. Its core structure is based on the 4-ethyl-2,3-dioxopiperazine scaffold, a moiety recognized for its application in the synthesis of beta-lactam antibiotics, serving as a key intermediate in compounds like piperacillin and cefoperazone . The molecule is further functionalized with a carboxamide linkage to a tetrahydropyran (oxane) ring bearing a thiophen-3-yl group, a structural feature common in pharmacologically active compounds that often contributes to molecular recognition and binding affinity. This specific molecular architecture suggests potential for versatile research applications. Researchers can investigate its utility as a potential inhibitor of various enzyme targets, such as autotaxin or other hydrolases, given that analogous piperazine and dioxopiperazine-based structures have demonstrated potent, mechanism-based inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) . Furthermore, the amphiphilic nature of the structure may also make it a candidate for studies investigating interactions with phospholipases and the phenomenon of drug-induced phospholipidosis, providing a tool for probing lysosomal function and drug toxicity pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[(4-thiophen-3-yloxan-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-12-17(4-8-24-9-5-17)13-3-10-25-11-13/h3,10-11H,2,4-9,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGBKJUWLOXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride with a thiophene derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., chloroform, DMSO), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and potentially induce apoptosis in cancer cells . The pathways involved include the regulation of acetylation and deacetylation of histones, which play a crucial role in chromatin structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure shares similarities with several piperazine-1-carboxamide derivatives reported in the literature. Key structural variations among analogs include substituents on the piperazine ring, aromatic moieties, and linker groups, which influence physicochemical properties and biological activity.

Piperazine Derivatives with Modified Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Properties Reference
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide Ethyl-dioxopiperazine + pyrazole-thiophene substituent 361.4 No activity reported; structural analog with pyrazole linker
K-560 derivatives (e.g., K-852, OP-857) Ethyl-dioxopiperazine replaced with diketopiperazinylmethyl or oxopiperazinyl groups ~400–450 Reduced HDAC1/2 inhibition compared to parent compound K-560
YM580 2,5-Dimethylpiperazine + cyano-trifluoromethylphenyl substituent 524.4 Potent androgen receptor antagonist (ED₅₀ = 2.2 mg/kg/day in rat models)

Key Observations :

  • Substitution of the tetrahydropyran-thiophene group with pyrazole-thiophene (as in ) introduces steric bulk, which may alter solubility or metabolic stability.
  • YM580 demonstrates that methyl groups on the piperazine ring enhance receptor selectivity, suggesting that substituent positioning critically influences pharmacological profiles .
Analogs with Aromatic Modifications
Compound Series (e.g., A31–A36 , A25–A30 ) Aromatic Substituent Melting Point (°C) Yield (%) Notes
A31 (3-bromo-2-methylphenyl) Bromo-methylphenyl 200.6–202.2 53.6 Higher melting points correlate with halogenated substituents .
A34 (3,5-difluorophenyl) Difluorophenyl 199.8–200.2 56.1 Fluorine substitution improves metabolic stability .
A26 (2-chloro-5-(trifluoromethyl)phenyl) Chloro-trifluoromethylphenyl 198.2–200.8 51.3 Electron-withdrawing groups enhance electrophilic reactivity .

Key Observations :

  • Halogenation (Cl, Br, F) increases melting points and may enhance crystallinity, as seen in A31 and A34 .

Biological Activity

The compound 4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • Chemical Formula : C13_{13}H16_{16}N2_{2}O3_{3}S

Structural Features

The compound features a piperazine core with ethyl and dioxo functional groups, along with a thiophene moiety which may enhance its biological interactions.

Pharmacological Effects

  • Analgesic Properties : Compounds structurally related to piperazine derivatives have been noted for their analgesic effects. For instance, FAAH inhibitors have been shown to increase levels of endocannabinoids, leading to reduced pain perception and inflammation .
  • Neuroprotective Effects : The presence of the thiophene ring may confer neuroprotective properties by modulating neurotransmitter systems, although specific data on this compound is sparse.

Case Studies

Study 1: FAAH Inhibition
A study investigating the effects of related piperazine derivatives demonstrated significant inhibition of FAAH, leading to increased levels of endogenous cannabinoids in rat models. This resulted in decreased allodynia and hyperalgesia in various pain models .

Study 2: Anticancer Activity
Another relevant study explored the anticancer potential of piperazine derivatives, indicating that modifications to the piperazine structure could enhance cytotoxicity against cancer cell lines. While not directly tested on the compound , these findings suggest a potential avenue for research .

Data Table: Comparative Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundPotential FAAH InhibitorInhibition of lipid signaling pathways
JNJ-1661010AnalgesicCovalent bond formation with FAAH
Piperazine Derivative XAnticancerInduction of apoptosis in cancer cells

Q & A

Q. Analytical validation :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • HPLC (>95% purity threshold) to assess batch consistency .
  • Mass spectrometry for molecular weight verification .

How can researchers confirm the three-dimensional conformation and substituent positions of this compound?

Basic Research Question

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • 2D NMR techniques (COSY, NOESY): Map proton-proton correlations and spatial relationships between substituents .
  • Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .

What strategies are effective for optimizing reaction conditions to improve synthetic yield?

Advanced Research Question

  • Design of Experiments (DoE) : Systematically vary temperature (40–80°C), pH (6–8), and catalyst loading (1–5 mol%) to identify optimal conditions .
  • Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for coupling efficiency .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
  • Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer .

How can binding affinity assays be designed to evaluate this compound’s interaction with biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for receptor-ligand interactions (e.g., GPCRs or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Competitive ELISA : Compare IC₅₀ values against known inhibitors for enzymatic targets .
  • Cellular assays : Use fluorescent probes (e.g., Ca²⁺ mobilization) to validate functional activity in live cells .

How should researchers resolve discrepancies in reported biological activity or synthetic yields?

Advanced Research Question

  • Parameter cross-validation : Compare reaction conditions (e.g., solvent purity, catalyst source) across studies .
  • Orthogonal assays : Validate biological activity using multiple methods (e.g., SPR + cellular viability) to rule out assay-specific artifacts .
  • Retrospective analysis : Apply multivariate statistics to identify confounding variables (e.g., temperature gradients during synthesis) .

What methodologies are recommended for exploring this compound’s potential in drug discovery?

Advanced Research Question

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modifications to the thiophene-oxane or piperazine moieties to assess pharmacophore requirements .
  • In vitro ADME profiling :
    • Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .
    • Caco-2 permeability : Predict oral bioavailability .
  • In vivo efficacy models : Use rodent models of disease (e.g., inflammation or oncology) with PK/PD modeling to correlate exposure and effect .

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